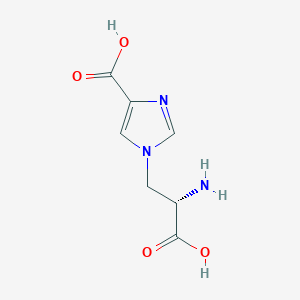
(S)-1-(2-Amino-2-carboxyethyl)-1H-imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2-Amino-2-carboxyethyl)-1H-imidazole-4-carboxylic acid is a compound with significant importance in various scientific fields It is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(2-Amino-2-carboxyethyl)-1H-imidazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of thiazolium carbene catalysts for the fixation of carbon dioxide onto amines. This process represents a sustainable approach for the synthesis of pharmaceuticals and natural products . The reaction typically operates under ambient conditions using polymethylhydrosiloxane (PMHS) as a reducing agent .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions: (S)-1-(2-Amino-2-carboxyethyl)-1H-imidazole-4-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols. Substitution reactions can introduce various functional groups into the imidazole ring, enhancing the compound’s versatility.
Scientific Research Applications
(S)-1-(2-Amino-2-carboxyethyl)-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it plays a role in enzyme catalysis and metabolic pathways. In medicine, it is investigated for its potential therapeutic effects, including its use as a precursor for drug development. In industry, it is utilized in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of (S)-1-(2-Amino-2-carboxyethyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity. This interaction can modulate various biochemical processes, making the compound valuable in both research and therapeutic contexts .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (S)-1-(2-Amino-2-carboxyethyl)-1H-imidazole-4-carboxylic acid include other imidazole derivatives such as 3-(2-amino-2-carboxyethyl)-2-carboxy-7-chlorobenzofuran . These compounds share structural similarities but differ in their functional groups and specific applications.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C7H9N3O4 |
|---|---|
Molecular Weight |
199.16 g/mol |
IUPAC Name |
1-[(2S)-2-amino-2-carboxyethyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C7H9N3O4/c8-4(6(11)12)1-10-2-5(7(13)14)9-3-10/h2-4H,1,8H2,(H,11,12)(H,13,14)/t4-/m0/s1 |
InChI Key |
SKSWLVSMZJYTKM-BYPYZUCNSA-N |
Isomeric SMILES |
C1=C(N=CN1C[C@@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
C1=C(N=CN1CC(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















